3-(4-Methoxyphenyl)propanamide
Description
Contextualization within Propanamide Chemistry
3-(4-Methoxyphenyl)propanamide belongs to the propanamide class of compounds, which are amides derived from propanoic acid. wikipedia.org Propanamides are defined by a three-carbon chain attached to an amide functional group (-CONH₂). fiveable.me The chemistry of propanamides is largely dictated by this amide group.
Propanamides are typically synthesized through a condensation reaction between propanoic acid (or its derivatives, like acyl chlorides) and ammonia (B1221849) or an amine. fiveable.me The amide bond imparts significant polarity to the molecule and allows for strong intermolecular hydrogen bonding. This results in propanamides having higher boiling points and greater water solubility compared to their corresponding carboxylic acids. fiveable.mesolubilityofthings.com In chemical synthesis, the propanamide structure serves as a versatile intermediate. The amide group can undergo various reactions, such as hydrolysis to revert to the parent carboxylic acid and amine, or rearrangement reactions like the Hofmann rearrangement to produce amines. wikipedia.orgfiveable.me
Significance of the 4-Methoxyphenyl (B3050149) Moiety
The 4-methoxyphenyl group, also known as p-anisyl, is a common and significant structural element in medicinal chemistry. Its importance stems from the electronic and steric properties of the methoxy (B1213986) (-OCH₃) substituent on the phenyl ring.
The methoxy group is particularly interesting because it has a minimal effect on lipophilicity when attached to an aromatic system, a critical parameter in drug design. tandfonline.com It possesses a dual electrostatic character: the oxygen atom is electronegative, while the methyl group has a partial positive charge. This allows for diverse molecular interactions with the amino acid residues within protein pockets. tandfonline.com Consequently, the methoxy group is often employed as a "scout" to explore protein pocket environments during the optimization of lead compounds. tandfonline.com
The incorporation of the 4-methoxyphenyl moiety into molecular structures has been associated with a wide range of biological activities. Research has shown its presence in compounds investigated for anthelmintic, anticancer, and anti-inflammatory properties. mdpi.comnih.govnih.gov For instance, iron(III) complexes containing a 1,2-bis(4-methoxyphenyl)ethylenediamine ligand have been assessed as potential anticancer agents. acs.org
Overview of Research Trajectories for the Compound and its Derivatives
Research involving this compound and its derivatives has followed several distinct trajectories, primarily focusing on their utility in synthesis and their potential as biologically active agents.
Synthetic Intermediate: The core structure is a valuable precursor in organic synthesis. This compound itself can be reduced to form 3-(4-methoxyphenyl)propylamine. prepchem.com A closely related chlorinated derivative, 3-Chloro-N-(4-methoxyphenyl)propanamide, is a crucial intermediate used in the industrial synthesis of the drug Cilostazol and in the preparation of various antimicrobial agents. chemicalbook.comgoogle.com
Anticancer and Antioxidant Research: A significant area of investigation involves the synthesis of novel derivatives for pharmacological screening. Researchers have created a series of compounds from 3-[(4-methoxyphenyl)amino]propanehydrazide and tested them for biological activity. mdpi.comresearchgate.net Several of these derivatives exhibited notable antioxidant properties, with some showing higher radical scavenging activity than the standard antioxidant, ascorbic acid. mdpi.com The same series was also tested for anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with some compounds showing significant cytotoxicity, particularly against the glioblastoma line. mdpi.comresearchgate.net
Anthelmintic Drug Development: In the search for new treatments for parasitic worm infections, molecular simplification of existing drugs is a common strategy. Following this approach, N-(4-methoxyphenyl)pentanamide was developed as a simplified analog of the widely used anthelmintic drug albendazole. This derivative demonstrated activity against the nematode Toxocara canis and, importantly, showed lower cytotoxicity to human and animal cell lines than albendazole. nih.gov
Modulation of Inflammatory Responses: The formyl peptide receptor 2 (FPR2) is a G protein-coupled receptor involved in inflammatory processes. Research has led to the development of chiral ureidopropanamide derivatives containing a 4-methoxyphenyl group that act as potent and selective agonists for FPR2, highlighting a potential pathway for modulating inflammatory reactions. nih.gov
Antidiabetic Agent Exploration: The thiazole (B1198619) scaffold is present in several antidiabetic drugs. Scientists have synthesized thiazole derivatives that incorporate a 4-methoxyphenyl group. These compounds have been evaluated for their ability to manage complications of type II diabetes, with some showing promising inhibitory activity against the α-amylase enzyme. worktribe.com
Table 2: Research Applications of this compound Derivatives
| Derivative Class | Research Area | Key Findings |
|---|---|---|
| 3-Chloro-N-(4-methoxyphenyl)propanamide | Synthetic Chemistry | Key intermediate in the synthesis of Cilostazol and antimicrobial agents. chemicalbook.comgoogle.com |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Anticancer, Antioxidant | Showed significant antioxidant activity and cytotoxicity against glioblastoma cells. mdpi.comresearchgate.net |
| N-(4-Methoxyphenyl)pentanamide | Anthelmintic | Active against Toxocara canis with lower cytotoxicity than albendazole. nih.gov |
| 2-[3-(4-Methoxyphenyl)ureido]propanamides | Inflammation | Act as potent and selective agonists of the Formyl Peptide Receptor 2 (FPR2). nih.gov |
| Thiazole Derivatives with 4-Methoxyphenyl Moiety | Antidiabetic | Showed potential for managing type II diabetes via α-amylase inhibition. worktribe.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTPQBNWEZJJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351333 | |
| Record name | 3-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25413-27-8 | |
| Record name | 3-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Methoxyphenyl Propanamide and Its Derivatives
Direct Synthesis Routes to 3-(4-Methoxyphenyl)propanamide
The direct synthesis of this compound can be achieved through the amidation of 3-(4-methoxyphenyl)propanoic acid or its derivatives. A common laboratory-scale preparation involves the reaction of 3-(4-methoxyphenyl)propanoic acid with an aminating agent.
A prevalent method for synthesizing a closely related analogue, N-(4-methoxyphenyl)-3-chloropropionamide, involves the reaction of p-anisidine (B42471) with 3-chloropropionyl chloride. google.com In one procedure, p-anisidine is slurried with triethylamine (B128534) in methyl ethyl ketone and cooled, after which 3-chloropropionyl chloride is added slowly, allowing the temperature to rise. The mixture is then refluxed, and upon cooling, the solid product is collected. google.com An alternative approach dissolves p-anisidine in dichloromethane (B109758), cools the solution, and then adds the acid chloride. google.com
Another example is the synthesis of N-cyclohexyl this compound, which is typically prepared by reacting 3-(4-methoxyphenyl)propanoic acid with cyclohexylamine (B46788), facilitated by a coupling agent. ontosight.ai
Approaches for Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound often involves multi-step reaction sequences tailored to introduce specific functional groups and structural complexities. These methods include amidation reactions with various amines, the construction of heterocyclic systems, and subsequent alkylation or condensation steps.
Amidation Reactions and Coupling Agents
Amidation is a cornerstone for creating a diverse library of this compound derivatives. This involves reacting 3-(4-methoxyphenyl)propanoic acid or its activated form with a wide range of primary or secondary amines. The efficiency of these reactions is often enhanced by the use of coupling agents.
For instance, the synthesis of N-cyclohexyl this compound is achieved by reacting 3-(4-methoxyphenyl)propanoic acid with cyclohexylamine in the presence of a coupling agent. ontosight.ai Similarly, the synthesis of 3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide involves an amide coupling step where a quinazolinone intermediate is reacted with 3-(4-methoxyphenyl)propanoyl chloride using a base like triethylamine. Another example is the formation of 3-(4-methoxyphenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide, where coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Dicyclohexylcarbodiimide (DCC) are employed. evitachem.com
The Buchwald-Hartwig amidation has also been utilized for the synthesis of tetrasubstituted imidazoles, where this compound is coupled with an appropriate imidazole (B134444) derivative using a palladium catalyst like Pd2(dba)3 with a XantPhos ligand and a base such as cesium carbonate in DMF at elevated temperatures. mdpi.com
Construction of Heterocyclic Systems Incorporating the Moiety
The this compound moiety is a valuable synthon for constructing various heterocyclic systems, which are of great interest due to their potential biological activities.
Thiadiazoles : N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide is synthesized by first forming the thiadiazole ring, followed by an amidation step where the thiadiazole intermediate is reacted with propanoyl chloride or propanoic acid. smolecule.com
Pyrrolo[1,2-a]imidazoles : The synthesis of 3-(4-methoxyphenyl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)propanamide involves the initial formation of the pyrrolo[1,2-a]imidazole core through cyclization reactions, followed by a coupling reaction with a substituted phenylamine using coupling agents like carbodiimides to form the amide bond. evitachem.com
Pyrazoles : The synthesis of 3-(4-methoxyphenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide begins with the formation of the pyrazolo[1,5-a]pyridine (B1195680) core via condensation reactions. evitachem.com
Quinazolinones : For 3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide, the synthesis starts with the preparation of the quinazolinone core, for example, by reacting anthranilic acid with formamide, followed by coupling with the methoxyphenyl-propanamide moiety.
Triazoles and Thiadiazoles from Propanehydrazides : A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have been synthesized. For example, reacting 3-((4-methoxyphenyl)amino)propanehydrazide with phenyl isocyanate or isothiocyanate yields semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, which can be further cyclized. mdpi.comnih.gov Heating a phenyl-hydrazinecarboxamide derivative with aqueous potassium hydroxide (B78521) solution leads to the formation of a 1,2,4-triazol-5(4H)-one ring. mdpi.com Similarly, a 1,2,4-triazole-5(4H)-thione can be obtained from a phenyl-hydrazinecarbothioamide precursor. mdpi.com
Alkylation and Condensation Steps in Derivative Synthesis
Alkylation and condensation reactions are crucial for further functionalizing the this compound core and its heterocyclic derivatives.
Alkylation : In the synthesis of derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, alkylation of triazolethiones with reagents like ethyl chloroacetate (B1199739) and various acetophenones is carried out in DMF in the presence of triethylamine. mdpi.com Another method uses potassium hydroxide and potassium carbonate for alkylation with 2-chloroacetamide. mdpi.com
Condensation : The synthesis of Propanamide, N-(3-(bis(2-(2-cyanoethoxy)ethyl)amino)-4-methoxyphenyl)- involves a series of reactions including condensation steps. ontosight.ai Condensation of 3-((4-methoxyphenyl)amino)propanehydrazide with hexane-2,5-dione in the presence of an acetic acid catalyst affords an N-(2,5-dimethyl-1H-pyrrol-1-yl) derivative. mdpi.com Reaction with isatin (B1672199) or N-benzylisatin in methanol (B129727) with an acetic acid catalyst also proceeds via condensation. mdpi.com
The synthesis of 3-(4-methoxyphenyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide involves the condensation of aminopyrazoles with electrophilic reagents like 1,2-allenic compounds, enaminonitriles, or unsaturated ketones to form the pyrazolo[1,5-a]pyridine core. evitachem.com
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of reactants and catalysts.
In the synthesis of N-(4-methoxyphenyl)-3-chloropropionamide via Friedel-Crafts alkylation to produce 6-hydroxy-3,4-dihydroquinolinone, the reaction is conducted at high temperatures, between 150°C and 220°C, using a Lewis acid catalyst in a high-boiling solvent like DMSO. google.com The use of 3 to 5 molar equivalents of the catalyst is often preferred. google.com
For the synthesis of 2-acetamido-4-arylthiazol-5-yl derivatives, a one-pot three-component reaction, various solvents were tested, with ethanol (B145695) proving to be the most effective. researchgate.net The reaction temperature was also optimized; conducting the reaction under reflux conditions significantly improved the yield compared to room temperature. researchgate.net Furthermore, adjusting the molar ratios of the starting materials was found to have a significant impact on the reaction outcome. researchgate.net
In the industrial production of N-(4-chloro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide, methods such as batch processing in large reactors or continuous flow synthesis are employed to improve efficiency and scalability. Similarly, for the production of 3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)propanamide, optimized conditions may include the use of high-pressure reactors and continuous flow systems.
The synthesis of 3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide involves a cyclization step to form the quinazolinone intermediate, which is carried out under reflux at 100–120°C in ethanol or DMF. The subsequent amide coupling is performed at a lower temperature range of 0–25°C to prevent side reactions like hydrolysis. Polar aprotic solvents such as dichloromethane or DMF are preferred for this coupling step to enhance nucleophilicity.
Stereoselective Synthesis Considerations for Chiral Analogues
The stereoselective synthesis of chiral analogues of this compound is crucial when targeting specific biological receptors or enzymes, as different enantiomers can exhibit distinct pharmacological properties.
One approach to obtaining optically pure compounds is through kinetic resolution. For instance, racemic β-hydroxy esters can be resolved using a planar-chiral DMAP (4-dimethylaminopyridine) derivative catalyst, yielding aromatic β-hydroxy esters with high enantiomeric excess. csic.es This method has been applied to the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a key intermediate for various bioactive molecules. csic.es
Chiral auxiliaries are also employed to induce stereoselectivity. In the synthesis of enantiopure tetrahydroisoquinolines (THIQs), a chiral auxiliary such as (1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate (the Andersen reagent) can be used. rsc.org This involves the reaction of a phenylethylamine derivative with the chiral auxiliary, followed by a Pictet-Spengler condensation with an aldehyde in the presence of a Lewis acid. rsc.org
Asymmetric catalysis provides another powerful tool. The enantioselective synthesis of 1-substituted THIQs can be achieved using chiral catalysts like (R)-TRIP (a chiral phosphoric acid) or (S)-BINOL (a chiral diol) in an asymmetric Pictet–Spengler reaction. rsc.org Furthermore, the synthesis of chiral ureidopropanamide derivatives as selective formyl peptide receptor-2 (FPR2) agonists has been reported. nih.gov This synthesis starts with (R)- or (S)-Boc-protected tryptophan, which is activated and condensed with an amine. After deprotection, the resulting amine is condensed with 4-methoxyphenylisocyanate to yield the final chiral products. nih.gov
The synthesis of spirooxindoles can be achieved with stereocontrol through methods like nitrile hydrozirconation, acylation, and intramolecular addition, leading to complex spirocyclic structures with new stereocenters. Chiral Brønsted acids can also catalyze the asymmetric spiroacetalization of cyclic vinyl ethers and the intermolecular addition of silylated nucleophiles to vinyl ethers, providing access to enantiomerically enriched products.
Chemical Reactivity and Derivatization of the 3 4 Methoxyphenyl Propanamide Scaffold
Reactivity of the Amide Functional Group
The amide bond is a cornerstone of the molecule's structure and reactivity, characterized by its unique electronic and bonding properties.
The amide group in 3-(4-Methoxyphenyl)propanamide possesses both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl oxygen and the methoxy (B1213986) oxygen). chemdiv.comnih.gov Computed properties indicate it has one hydrogen bond donor and two hydrogen bond acceptors. nih.gov This capacity for hydrogen bonding plays a significant role in its solid-state structure and its interactions in protic solvents. ontosight.ai
Furthermore, the carbonyl oxygen of the amide can act as a Lewis base, coordinating with Lewis acids. A notable example is its interaction with aluminum chloride (AlCl₃) in the context of Friedel-Crafts reactions. google.com When the amide carbonyl coordinates with AlCl₃, the amide group is transformed into a potent electron-withdrawing substituent. google.com This coordination deactivates the attached aromatic ring toward electrophilic substitution, a critical consideration in planning synthetic routes involving this scaffold. google.com
Hydrogen Bonding Interactions and Coordination Chemistry
Transformations of Aromatic Moieties
The 4-methoxyphenyl (B3050149) group is an active site for various chemical modifications.
The aromatic ring of this compound can undergo electrophilic substitution reactions. smolecule.com The methoxy group is an activating, ortho-, para-directing group, which would typically facilitate reactions such as halogenation or nitration. However, the reactivity is modulated by the reaction conditions. As mentioned previously, under conditions involving strong Lewis acids like AlCl₃, the coordination of the amide carbonyl deactivates the ring, making electrophilic attack less favorable. google.com
Table 1: Electrophilic Substitution Reaction Overview
| Reaction Type | Reagents/Conditions | Expected Outcome | Citation |
| Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃), Alkyl Halide | Substitution on the aromatic ring, potentially leading to intramolecular cyclization. Ring is deactivated by Lewis acid coordination. | google.com |
| General Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃) | Introduction of substituents onto the aromatic ring, directed by the methoxy group. | smolecule.com |
The methoxy group (-OCH₃) on the phenyl ring is susceptible to oxidation. Under appropriate oxidizing conditions, it can be converted to a hydroxyl group (-OH). This transformation is a common derivatization strategy for methoxy-substituted aromatic compounds.
Table 2: Oxidation of the Methoxy Group
| Reagent | Product | Citation |
| Common Oxidizing Agents | 3-(4-Hydroxyphenyl)propanamide |
Electrophilic Substitution Reactions
Reduction Reactions
The amide functional group is the primary site for reduction in the this compound molecule. Using strong reducing agents, the amide can be converted to its corresponding amine. This reaction is a fundamental transformation in organic synthesis for accessing amine derivatives. smolecule.com
Table 3: Reduction of the Amide Functional Group
| Reagent | Product | Citation |
| Lithium aluminum hydride (LiAlH₄) | 3-(4-Methoxyphenyl)propan-1-amine | smolecule.com |
| Sodium borohydride (B1222165) (NaBH₄) | 3-(4-Methoxyphenyl)propan-1-amine | smolecule.com |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of organic chemistry, and the this compound structure presents several sites where such reactions can occur, albeit with varying degrees of reactivity. The primary locations for nucleophilic attack are the carbonyl carbon of the amide and, under certain conditions, the aromatic ring.
The amide bond itself can undergo nucleophilic acyl substitution. For instance, under strong acidic or basic conditions, the amide can be hydrolyzed to yield 3-(4-methoxyphenyl)propanoic acid and ammonia (B1221849). smolecule.comsmolecule.com While the amide nitrogen can theoretically act as a nucleophile, its reactivity is generally low due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. smolecule.com
More commonly, nucleophilic substitution is employed in the synthesis of derivatives starting from precursors of this compound. A key strategy involves introducing a good leaving group onto the scaffold. For example, the related compound, 3-chloro-N-(4-methoxyphenyl)propionamide, is an important intermediate where the chlorine atom is susceptible to nucleophilic displacement. sigmaaldrich.com This allows for the introduction of various functional groups to create a library of derivatives.
Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amidation, represent a sophisticated form of nucleophilic substitution used to form the amide bond itself. In this approach, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst. This method has been utilized to synthesize complex derivatives where the this compound moiety is attached to a heterocyclic core. mdpi.com
The methoxy group on the phenyl ring can also be a site for substitution, allowing for further functionalization of the aromatic core under specific reaction conditions. smolecule.comevitachem.com
Table 1: Examples of Nucleophilic Substitution Reactions and Related Synthetic Strategies
| Precursor/Derivative | Reagent/Reaction Type | Product Type | Research Finding |
|---|---|---|---|
| This compound | Strong Acid/Base (Hydrolysis) | Carboxylic acid and amine | The amide bond can be cleaved under hydrolytic conditions. smolecule.comsmolecule.com |
| 3-Chloro-N-(4-methoxyphenyl)propionamide | Nucleophiles | Substituted propanamides | The chloro-derivative serves as a key intermediate for synthesizing various derivatives through nucleophilic substitution. |
| Imidazole (B134444) derivative and this compound | Pd₂(dba)₃, XantPhos (Buchwald-Hartwig amidation) | N-aryl propanamide derivative | This palladium-catalyzed cross-coupling is an effective method for forming the amide bond and creating complex molecules. mdpi.com |
Covalent Modification Strategies for Functionalization
Covalent modification is a powerful strategy to create functional molecules that can form a stable, covalent bond with a biological target, such as a protein. This approach is of significant interest in drug discovery for developing highly potent and selective inhibitors. escholarship.org The this compound scaffold, while relatively stable itself, can be strategically modified to incorporate a reactive electrophilic group, often referred to as a "covalent warhead."
This functionalization turns the molecule into a covalent probe or inhibitor. The strategy involves attaching a mildly electrophilic functional group that can react with nucleophilic amino acid residues (like cysteine) on a target protein. escholarship.org
A common covalent warhead is the chloroacetamide group. escholarship.org By modifying the this compound structure to include a chloroacetamide moiety, the resulting molecule becomes capable of alkylating nucleophilic residues. For example, derivatives like 2-chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide feature this reactive group, which enhances their electrophilicity and allows for covalent bond formation. vulcanchem.com
The synthesis of such covalent modifiers often starts with a precursor like 3-(4-methoxyphenyl)propanoic acid. This acid can be converted to its acid chloride, which then reacts with an amine that already contains the desired functionality, or the resulting amide can be further modified. This modular approach allows for the systematic exploration of structure-activity relationships to optimize the reactivity and selectivity of the covalent inhibitor. escholarship.org These strategies are pivotal in the development of chemical probes and therapeutic agents that rely on irreversible binding to their targets. escholarship.orgescholarship.org
Table 2: Covalent Modification Strategies and Key Reactive Groups
| Scaffold/Derivative Type | Reactive Group (Warhead) | Mechanism of Action | Application |
|---|---|---|---|
| Modified this compound | Chloroacetamide | Nucleophilic substitution (alkylation) of protein residues (e.g., cysteine). escholarship.orgvulcanchem.com | Covalent inhibitors for enzymes, chemical probes for chemoproteomics. escholarship.org |
Structural Analysis and Conformational Studies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of 3-(4-Methoxyphenyl)propanamide and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
For instance, the ¹H NMR spectrum of N,N-Dimethyl this compound in CDCl₃ shows characteristic signals for the methoxy (B1213986) group protons as a singlet around 3.84 ppm. The aromatic protons on the para-substituted ring typically appear as two doublets between 6.8 and 7.2 ppm. The aliphatic protons of the propanamide chain present as two triplets, corresponding to the methylene (B1212753) group adjacent to the aromatic ring and the methylene group adjacent to the carbonyl group.
Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom. In derivatives like N-phenyl-3-(4-methoxyphenyl)propanamide, the carbonyl carbon (C=O) resonates at approximately 170.7 ppm. The carbon of the methoxy group (O-CH₃) is typically found around 55.2-55.4 ppm. The aromatic carbons show signals in the range of 114.0 to 158.1 ppm, with the carbon attached to the methoxy group appearing at the most downfield position due to the deshielding effect of the oxygen atom. The aliphatic carbons of the propane (B168953) chain are observed at approximately 30-40 ppm.
Table 1: Representative NMR Data for this compound Derivatives in CDCl₃
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| N-phenyl-3-(4-methoxyphenyl)propanamide | 7.50–7.05 (m, 8H, Ar-H), 6.89-6.70 (m, 2H, Ar-H), 3.76 (s, 3H, OCH₃), 2.96 (t, 2H, CH₂), 2.60 (t, 2H, CH₂) | 170.7 (C=O), 158.1 (C-OMe), 137.8, 132.7, 129.4, 128.9, 124.3, 120.0, 114.0 (Ar-C), 55.3 (OCH₃), 39.7 (CH₂), 30.7 (CH₂) |
| N,N-Dimethyl this compound | 7.26–7.17 (m, 2H, Ar-H), 6.95–6.83 (m, 2H, Ar-H), 3.84 (s, 3H, OCH₃), 2.99–2.94 (m, 8H, N(CH₃)₂ + CH₂), 2.61 (t, 2H, CH₂) | 172.9 (C=O), 157.5 (C-OMe), 130.2, 129.6, 127.5, 120.5, 110.2 (Ar-C), 55.2 (OCH₃), 37.2, 35.4, 33.7, 26.7 (Aliphatic C) |
Note: The data presented is for derivatives and provides an approximation of the expected values for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₀H₁₃NO₂, corresponding to a molecular weight of 179.22 g/mol . High-Resolution Mass Spectrometry (HRMS) of its derivatives, such as N-phenyl-3-(4-methoxyphenyl)propanamide, shows a protonated molecular ion [M+H]⁺ at m/z 256.1335, which is consistent with its calculated mass. For the parent compound, the molecular ion peak [M]⁺ would be expected at m/z 179.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For an amide like this compound, key absorptions are expected. A strong absorption band for the amide C=O stretching vibration is typically observed around 1665 cm⁻¹. The N-H bending vibration of the primary amide (-CONH₂) usually appears near 1540 cm⁻¹. Furthermore, the C-O-C asymmetric stretch of the methoxy group on the phenyl ring is expected around 1250 cm⁻¹. Aliphatic C-H stretching vibrations from the propanamide and methoxy groups are anticipated in the region of 2830–2950 cm⁻¹.
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Supramolecular Interactions
While the specific crystal structure of this compound is not detailed in the provided sources, the analysis of related compounds reveals common interaction patterns. In the crystal structure of amides, hydrogen bonding plays a crucial role. For instance, 3-Chloro-N-(4-methoxyphenyl)propanamide exhibits classical N–H···O hydrogen bonds, which link molecules into chains. In addition to these strong interactions, weaker C–H···O interactions often contribute to the stability of the crystal packing.
In more complex derivatives, other non-covalent interactions, such as C–H···π interactions, can also be observed, creating layered supramolecular structures. The crystal structure of (2R)-2-Cinnamoylamino-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide is stabilized by both N—H⋯O and N—H⋯N interactions, forming a three-dimensional network. For this compound, it is expected that the primary amide group would be a key participant in forming extensive hydrogen-bonding networks, likely involving both the amide N-H protons as donors and the carbonyl oxygen as an acceptor.
Conformational Preferences and Flexibility
The primary degrees of rotational freedom that dictate the conformation of this compound are the torsion angles along the ethylamide backbone and the bond connecting the phenyl ring to the propyl chain. The key dihedral angles include:
ω (Cα-C-N-Cα): The amide bond is generally planar and predominantly exists in a trans conformation (ω ≈ 180°) due to lower steric hindrance compared to the cis conformation (ω ≈ 0°). This planarity is a common feature in amide-containing molecules.
φ (C-N-Cα-Cβ): Rotation around the N-Cα bond.
ψ (N-Cα-Cβ-Cγ): Rotation around the Cα-Cβ bond.
χ1 (Cα-Cβ-Cγ-Cδ): Rotation around the Cβ-Cγ bond, which influences the orientation of the 4-methoxyphenyl (B3050149) group.
χ2 (Cβ-Cγ-Cδ-Cε): Rotation of the methoxy group relative to the phenyl ring.
Studies on structurally similar N-aryl propanamides have revealed a tendency for a twisted conformation between the amide residue and the benzene (B151609) ring. For instance, in 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide, the C—N—C—C torsion angle is reported to be 29.4 degrees. Similarly, 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide exhibits a C—N—C—C torsion angle of 12.7 (4)°. These findings suggest that steric interactions between the substituents on the phenyl ring and the propanamide chain can lead to deviations from full planarity.
Table of Expected Torsional Angle Ranges for Key Rotatable Bonds
While precise, experimentally determined values for this compound are not available, the following table outlines the generally expected ranges for the key torsional angles based on the analysis of similar small organic molecules.
| Dihedral Angle | Atoms Involved | Expected Conformation/Range |
| ω | Cα - C(=O) - N - H | ~180° (trans) |
| φ | C(=O) - N - Cα - Cβ | Variable, dependent on crystal packing and intermolecular interactions |
| ψ | N - Cα - Cβ - Cγ | Typically adopts staggered conformations (gauche or anti) |
| χ1 | Cα - Cβ - Cγ - C(phenyl) | Influences the overall shape from extended to folded |
It is important to note that the actual conformational preferences in a specific environment (e.g., in a crystal lattice or in a particular solvent) will be a result of the balance between intramolecular forces (steric and electronic) and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).
Structure Activity Relationship Sar Studies of 3 4 Methoxyphenyl Propanamide Derivatives
Impact of N-Substitution on Biological Activity
The nitrogen atom of the propanamide moiety in 3-(4-Methoxyphenyl)propanamide and its derivatives serves as a critical point for substitution, significantly influencing the compound's interaction with biological targets. The nature of the substituent on the amide nitrogen can dramatically alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby modulating its biological activity.
For instance, in a series of compounds designed as formyl peptide receptor 2 (FPR2) agonists, the N-substituent played a crucial role in determining potency and selectivity. nih.gov The introduction of a bulky and complex N-substituent, such as a [[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl] group, led to potent agonistic activity. nih.gov Further modifications to this N-substituent, including the removal of the methoxy (B1213986) group from the pyridyl ring, did not significantly impact the agonist's ability to activate Ca2+ mobilization in FPR2-HL60 cells and human neutrophils, suggesting that other features of the substituent are more critical for activity. nih.gov
In another study, the synthesis of N-cyclohexyl this compound highlights the introduction of a non-aromatic, cyclic substituent. ontosight.ai The cyclohexyl group imparts a hydrophobic character to the molecule, which can influence its solubility, permeability, and ultimately its biological interactions. ontosight.ai This balance between hydrophobic and hydrophilic properties is a key consideration in drug design. ontosight.ai
The introduction of heterocyclic systems at the N-position has also been explored. For example, derivatives incorporating a quinazoline (B50416) moiety, such as 3-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide, have been investigated for their potential as anti-cancer agents. The rigid heterocyclic core of the quinazoline is known to interact with various biological targets, including kinases, thereby modulating their activity.
Similarly, the incorporation of a thiazolo[3,2-a]pyrimidine system, as seen in 3-(4-methoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide, introduces a complex, fused heterocyclic structure that can significantly influence the compound's biological profile. The nature of the substituent at this position is critical for bioactivity and solubility.
The following table summarizes the impact of various N-substituents on the biological activity of this compound derivatives based on available research findings.
| N-Substituent | Resulting Compound Class | Observed/Potential Biological Activity | Reference |
| [[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl] | Ureidopropanamide Derivative | Potent and selective FPR2 agonist | nih.gov |
| Cyclohexyl | N-cyclohexyl propanamide | Modulation of biological processes due to balanced hydrophobic/hydrophilic properties | ontosight.ai |
| 3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl | Quinazoline Derivative | Potential anti-cancer agent, kinase inhibition | |
| 2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl | Thiazolo[3,2-a]pyrimidine Derivative | Potential antimicrobial and cytotoxic activities | |
| (Thiophen-3-yl)methyl | Thiophene (B33073) Derivative | Potential antimicrobial and antifungal properties | smolecule.com |
| 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl | Thiadiazole Derivative | Potential antimicrobial, anticancer, and anti-inflammatory properties | smolecule.com |
This interactive table allows for a clear comparison of how different N-substituents can steer the biological activity of the core this compound scaffold towards various therapeutic applications.
Role of Aromatic Substituents and Heterocyclic Ring Systems
The aromatic and heterocyclic ring systems within derivatives of this compound are pivotal in defining their biological activity. These moieties can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic interactions, and hydrogen bonding, which are crucial for molecular recognition and the modulation of biological responses.
The substitution pattern on the aromatic rings significantly influences the electronic properties and steric profile of the molecule. For example, in a series of tyrosinase inhibitors, the position and nature of substituents on the phenyl ring were critical for inhibitory potency. preprints.org The presence of hydroxyl groups at specific positions on the aromatic ring can enhance binding to the enzyme's active site. preprints.org
The introduction of different heterocyclic rings can lead to diverse pharmacological activities. For instance, derivatives incorporating a 1,3,4-oxadiazole (B1194373) ring have been explored for their potential as anticancer agents. globalresearchonline.net The oxadiazole ring is a bioisostere of amide and ester groups and can participate in hydrogen bonding interactions with receptors. globalresearchonline.net In one study, a 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (B326227) derivative showed more potent anti-cancer activity against leukemia and prostate cancer cell lines compared to its fluorophenyl counterpart. globalresearchonline.net
Similarly, the incorporation of a thiazole (B1198619) ring, as in N-(4-methoxyphenyl)-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanamide, introduces a sulfur- and nitrogen-containing heterocycle known to be present in many biologically active compounds. ontosight.ai The thiazole moiety can interact with various biological targets, potentially leading to the inhibition of enzymes or modulation of signaling pathways. ontosight.ai
The presence of a pyrazole (B372694) ring has also been associated with antiviral activity. mdpi.com In a series of pyrazole derivatives, a 1,3,4-trisubstituted pyrazole was identified as a potent inhibitor of the hepatitis C virus (HCV). mdpi.com The specific substitution pattern on the pyrazole ring was crucial for its antiviral efficacy. mdpi.com
The following table provides a summary of the role of different aromatic substituents and heterocyclic ring systems in the biological activity of this compound derivatives.
| Aromatic/Heterocyclic System | Position in Derivative | Observed/Potential Biological Activity | Reference |
| Resorcinol | N-phenyl ring | Tyrosinase inhibition | preprints.org |
| 1,3,4-Oxadiazole | Linked to propanamide | Anticancer, antimicrobial, anti-inflammatory | globalresearchonline.nettandfonline.com |
| Thiazole | S-linked to propanamide | Potential enzyme inhibition and modulation of signaling pathways | ontosight.ai |
| Pyrazole | Core scaffold | Antiviral (HCV inhibition) | mdpi.com |
| Thiophene | N-substituent | Potential antimicrobial and antifungal properties | smolecule.com |
| Quinoline | Core scaffold | Anticancer | globalresearchonline.net |
| Pyridazine | N-substituent | Analgesic, anti-inflammatory | sarpublication.com |
| Indole | N-substituent or part of the core | Antimicrobial, antitubercular | researchgate.net |
This interactive table illustrates the diverse range of biological activities that can be achieved by incorporating different aromatic and heterocyclic moieties into the this compound scaffold, highlighting the versatility of this chemical structure in medicinal chemistry.
Influence of the Methoxy Group on Molecular Interactions
The oxygen atom of the methoxy group is a hydrogen bond acceptor, which can be crucial for binding to biological targets. mdpi.com In a study of pyrazole-1-carbothioamide derivatives, the methoxy group was found to participate in N-H…O hydrogen bonds, influencing the crystal packing and intermolecular interactions. mdpi.com The orientation of the methoxy group can also vary, affecting its accessibility for hydrogen bonding. mdpi.com
The methoxy group also influences the electronic nature of the phenyl ring through its electron-donating mesomeric effect. This can impact the reactivity of the aromatic ring and its ability to engage in π-π stacking interactions with aromatic residues in a protein's binding site.
In some cases, the presence of the methoxy group can be critical for potency. For example, in a series of STAT3 inhibitors, the introduction of a 4-methoxyphenyl (B3050149) thioether substituent at the 3-position of a juglone (B1673114) core led to a substantial improvement in inhibitory activity. acs.org This suggests that the methoxy group contributes favorably to the ligand-binding affinity. acs.org
Conversely, in other contexts, the methoxy group may not be essential for activity. In a study of formyl peptide receptor 2 (FPR2) agonists, the removal of a methoxy group from the pyridyl ring of the N-substituent did not significantly affect the compound's ability to activate the receptor. nih.gov This indicates that other structural features were more dominant in determining the biological response.
The following table summarizes the influence of the methoxy group on the molecular interactions and biological activity of this compound derivatives based on various studies.
| Derivative Class | Role of Methoxy Group | Impact on Biological Activity | Reference |
| Pyrazole-1-carbothioamides | Hydrogen bond acceptor (N-H…O) | Influences crystal packing and intermolecular interactions | mdpi.com |
| Juglone Derivatives (STAT3 inhibitors) | Contributes to ligand-binding affinity | Substantial improvement in inhibitory potency | acs.org |
| Formyl Peptide Receptor 2 (FPR2) Agonists | Non-essential for receptor activation | Removal did not significantly impact agonist activity | nih.gov |
| Thiophene Derivatives | Part of the core structure | Contributes to the overall chemical and biological properties | smolecule.com |
| Butyrylcholinesterase Inhibitors | Replacement of a hydroxyl group with methoxy | Gradual loss of inhibitory potency | mdpi.com |
Systematic Variations for Modulating Biological Potency
The systematic variation of different parts of the this compound scaffold is a cornerstone of structure-activity relationship (SAR) studies aimed at modulating biological potency. By making incremental changes to the molecule and assessing the impact on activity, researchers can fine-tune the compound's properties to achieve desired therapeutic effects.
One common strategy is to explore different substituents on the aromatic ring. For instance, in a series of compounds based on a (-)-cis-N-normetazocine scaffold, the replacement of a methyl group on the phenyl ring with a methoxy group was investigated. mdpi.com This seemingly minor change can significantly alter the electronic and steric properties of the molecule, potentially leading to changes in binding affinity and biological activity. mdpi.com
Another approach involves modifying the linker between the aromatic ring and the amide group. The length and flexibility of this linker can be critical for optimal positioning of the key functional groups within the binding site of a biological target.
The nature of the N-substituent on the propanamide is also a key area for systematic variation. As discussed in section 5.1, a wide range of substituents, from simple alkyl groups to complex heterocyclic systems, can be introduced to modulate potency and selectivity. For example, in a series of 1,3,4-oxadiazole derivatives, different N-alkyl/aralkyl/aryl-3-bromopropanamides were reacted with a core heterocyclic structure to generate a library of compounds with varying substituents. tandfonline.com This approach allows for the exploration of a wide chemical space to identify the optimal substituent for a particular biological target. tandfonline.com
The following table provides examples of systematic variations in this compound derivatives and their potential impact on biological potency.
| Molecular Variation | Example of Change | Potential Impact on Biological Potency | Reference |
| Aromatic Substitution | Replacement of a 4-methyl group with a 4-methoxy group | Altered electronic and steric properties, potentially affecting binding affinity | mdpi.com |
| N-Substitution | Introduction of various alkyl, aralkyl, and aryl groups | Modulation of lipophilicity, steric bulk, and hydrogen bonding capacity, leading to changes in potency and selectivity | tandfonline.com |
| Heterocyclic Core | Replacement of a phenyl ring with different heterocyclic systems | Introduction of new interaction points (e.g., hydrogen bond donors/acceptors), leading to altered biological activity | globalresearchonline.net |
| Linker Modification | Varying the length and flexibility of the propanamide chain | Optimization of the spatial orientation of key functional groups within the target's binding site | |
| Isosteric Replacement | Replacing an ether linkage with a thioether linkage in a substituent | Significant changes in inhibitory activity, as seen in STAT3 inhibitors | acs.org |
This interactive table demonstrates how systematic and rational modifications to the this compound structure can be employed to modulate biological potency. This iterative process of design, synthesis, and biological evaluation is fundamental to the discovery and development of new therapeutic agents.
Computational Chemistry and Molecular Modeling of 3 4 Methoxyphenyl Propanamide and Analogues
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. This method is crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for further experimental testing.
Studies on analogues of 3-(4-Methoxyphenyl)propanamide have employed various docking software to predict their binding modes and affinities against several biological targets. For instance, a modeling study on quinazolinone analogues, including N-(4-Methoxyphenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)propanamide, was performed to investigate their binding with the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govresearchgate.net Similarly, molecular docking was used to evaluate propanamide derivatives as potential inhibitors of the EGFR, with some compounds showing high binding energies ranging from -19.8 to -24.8 kcal/mol. researchgate.net
In a comprehensive study targeting Aquaporin-3 (AQP3) as a potential target for skin cancer, virtual screening combined with molecular docking was used to identify potential inhibitors. frontiersin.org The docking protocol, using Glide in both Standard Precision (SP) and Extra Precision (XP) modes, successfully identified hit compounds, including an analogue of this compound, with favorable binding scores. frontiersin.org The docking results for one such analogue, 1-(4-methoxyphenoxy)-3-((4-methoxyphenyl)amino)propan-2-ol, predicted key interactions within the AQP3 binding site. frontiersin.org
A virtual screen of millions of compounds against the J-domain of DNAJA1, a protein implicated in cancer, identified a hit compound, 3-(4-hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-(3-phenylpropyl)propanamide, demonstrating the power of docking in discovering novel molecular scaffolds. nih.gov
Table 1: Examples of Molecular Docking Studies on this compound Analogues
| Compound Analogue | Target Protein | Docking Score / Binding Energy | Key Predicted Interactions |
|---|---|---|---|
| N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide | EGFR Kinase | Not Specified | Investigation of binding mode nih.govresearchgate.net |
| 1-(4-methoxyphenoxy)-3-((4-methoxyphenyl)amino)propan-2-ol | Aquaporin-3 (AQP3) | -7.152 kcal/mol | H-bonds with Ala148, Tyr212, Arg218 frontiersin.org |
| 3-(4-hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-(3-phenylpropyl)propanamide | DNAJA1 (J-domain) | Not Specified | Identified as a hit in a virtual screen nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors that influence activity, QSAR studies can guide the design of more potent analogues.
2D-QSAR methodologies have been applied to investigate compounds related to this compound. semanticscholar.org These studies typically involve calculating a wide range of molecular descriptors and using statistical methods, such as genetic algorithm-multiple linear regression (GA-MLR), to build a predictive model. semanticscholar.org For a set of anticonvulsant compounds, which included propanamide derivatives, a QSAR model was developed using quantum chemical descriptors calculated with Density Functional Theory (DFT). researchgate.netjksus.org The model identified descriptors like the molecular dipole moment, HOMO-LUMO energy gap, and electrophilicity index as being influential for the anticonvulsant activity. researchgate.net
In the development of selective agonists for the formyl peptide receptor 2 (FPR2), molecular modeling was employed to understand chiral recognition, a key aspect of the structure-activity relationship for ureidopropanamido derivatives. nih.gov Such models are crucial for rationalizing why one enantiomer of a chiral compound is more active than the other, providing insights that can be used to refine QSAR models. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the docked pose and observe conformational changes over time. This method offers deeper insights than the static picture provided by molecular docking.
MD simulations are frequently used to validate the stability of top-ranked compounds from virtual screening and docking campaigns. semanticscholar.org The typical workflow involves placing the docked protein-ligand complex into a simulated environment, usually a water box with ions to neutralize the system, and applying a force field like CHARMM36m to govern the interactions. semanticscholar.orgnih.gov The system is then simulated for a period, often in the nanosecond range, to observe its behavior. semanticscholar.orgnih.gov
For example, in the study of Aquaporin-3 inhibitors, the top 20 hit compounds from docking were subjected to MD simulations to analyze their stability in the binding pocket. frontiersin.orgnih.gov The stability was assessed by monitoring properties like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. These simulations confirmed that an analogue, 1-(4-methoxyphenoxy)-3-((4-methoxyphenyl)amino)propan-2-ol, remained stably bound in the AQP3 binding site, retaining the key interactions predicted by docking. frontiersin.org
Table 2: Molecular Dynamics Simulation Studies of Analogue-Target Complexes
| System (Analogue + Target) | Simulation Software/Duration | Key Findings |
|---|---|---|
| Various inhibitors + PTPN22 | NAMD / 10 ns | Confirmed stable trajectory and consistent interaction profile for lead compounds semanticscholar.org |
| 1-(4-methoxyphenoxy)-3-((4-methoxyphenyl)amino)propan-2-ol + AQP3 | Not specified / Last 10 ns used for analysis | Confirmed stability of the docked pose and retention of key H-bonds frontiersin.org |
Binding Free Energy Calculations (e.g., MM-GBSA)
While docking provides a quick estimate of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) offer a more accurate calculation of the binding free energy. These end-point methods calculate the free energy by combining molecular mechanics energies with continuum solvation models, based on snapshots taken from an MD simulation. researchgate.net
The MM-GBSA approach has been successfully applied to refine the ranking of potential inhibitors. In the study of AQP3 inhibitors, MM-GBSA calculations were performed on the last 10 nanoseconds of the MD simulation trajectories. frontiersin.orgnih.gov The analysis revealed that the analogue 1-(4-methoxyphenoxy)-3-((4-methoxyphenyl)amino)propan-2-ol had a very favorable binding free energy (ΔG_Bind) of -74.01 kcal/mol. frontiersin.org
Notably, these calculations can re-rank compounds compared to their initial docking scores. It was observed that some compounds with marginally lower docking scores emerged as better inhibitors based on their more favorable MM-GBSA binding free energies, highlighting the importance of this more rigorous evaluation. frontiersin.orgnih.gov
Table 3: Comparison of Docking Score and MM-GBSA Binding Free Energy for AQP3 Inhibitors frontiersin.orgnih.gov
| Compound | Docking Score (kcal/mol) | MM-GBSA ΔG_Bind (kcal/mol) |
|---|---|---|
| 1-(4-methoxyphenoxy)-3-((4-methoxyphenyl)amino)propan-2-ol | -7.152 | -74.01 |
| Compound IP6 | Not Specified | -68.48 |
| Compound 25284644 | Not Specified | -63.87 |
| Compound C8C | -7.55 | -27.28 |
Prediction of Ligand-Target Interactions
A primary goal of molecular modeling is to predict the specific interactions between a ligand and its target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These predictions are essential for understanding the mechanism of action and for guiding structure-based drug design.
Computational studies have revealed detailed interaction patterns for analogues of this compound. For the AQP3 inhibitor 1-(4-methoxyphenoxy)-3-((4-methoxyphenyl)amino)propan-2-ol, molecular dynamics simulations confirmed the persistence of hydrogen bonds with key residues Ala148, Tyr212, and Arg218, which were initially identified through docking. frontiersin.org
In another study, molecular modeling was used to explain the chiral recognition of ureidopropanamido derivatives at the formyl peptide receptor 2 (FPR2). nih.gov For the active S-enantiomers, the model showed that a key carbonyl group is oriented towards a specific subpocket, whereas in the inactive R-enantiomers, this group points in a different direction, disrupting the favorable interaction. nih.gov The discovery of nanomolar ligands for the DCAF1 substrate receptor was also guided by molecular modeling predictions, which were subsequently confirmed by biophysical assays like Surface Plasmon Resonance (SPR). acs.org
Exploration of Ligand Unbinding Pathways
Understanding how a ligand dissociates from its target is crucial for predicting its residence time, a key parameter for drug efficacy. Advanced simulation techniques can be used to explore the entire unbinding process, revealing the most likely exit routes and the energy barriers that must be overcome.
The exploration of ligand unbinding pathways has been performed for analogues of this compound. In the study of the AQP3 inhibitor 1-(4-methoxyphenoxy)-3-((4-methoxyphenyl)amino)propan-2-ol, simulations were used to explore its unbinding path from the binding pocket. frontiersin.orgnih.gov This was achieved by taking the final frame from a standard MD simulation and using specialized methods to trace the ligand's egress. frontiersin.orgnih.gov Such simulations can determine whether the ligand exits through a specific channel or opening, for instance, towards the extracellular or cytoplasmic side of a membrane protein, and identify the key interactions that break during dissociation. frontiersin.org
More advanced techniques like scaled molecular dynamics (ScaledMD) and tau-Random Acceleration Molecular Dynamics (tauRAMD) are also employed to simulate unbinding and estimate drug residence times, providing crucial kinetic information that complements thermodynamic binding affinity data. nih.govarxiv.org These methods help to build a comprehensive understanding of the dynamic and kinetic aspects of the ligand-target interaction. nih.govarxiv.org
Mechanistic Investigations of Biological Activities of 3 4 Methoxyphenyl Propanamide Derivatives
Enzyme Inhibition Mechanisms
Derivatives of 3-(4-methoxyphenyl)propanamide have been the subject of research for their potential to inhibit various enzymes, a key mechanism for therapeutic intervention in numerous diseases.
Cholinesterase Inhibition (e.g., AChE, BChE)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govsemanticscholar.org Several studies have explored the potential of this compound derivatives as cholinesterase inhibitors.
Research into a series of N-propananilide derivatives identified N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide as a potent AChE inhibitor. nih.govturkjps.org This compound demonstrated significant inhibition of AChE at tested concentrations. nih.govturkjps.org In another study, N'-(4-oxo-4H-chromen-3-yl)methylene propanehydrazide derivatives were synthesized and evaluated for their cholinesterase inhibitory potential. jrespharm.com Interestingly, the inclusion of a p-methoxy substitution on the phenyl ring of benzyl (B1604629) derivatives led to a loss of activity, which was attributed to possible steric hindrance. jrespharm.com This highlights the critical role of molecular structure in the inhibitory activity of these compounds.
Similarly, a study on 2-aminothiazole (B372263) derivatives containing a propenamide structure found that the nature of the methoxy (B1213986) substitution on the phenyl ring influenced AChE inhibition. researchgate.net Specifically, a 3,4-dimethoxyphenyl substitution resulted in greater potency compared to a single 4-methoxyphenyl (B3050149) group. researchgate.net Furthermore, quinazolinone derivatives have been identified as a class of compounds with the potential to inhibit both AChE and BChE, with specific substitutions on the phenyl ring playing a key role in enhancing their inhibitory power.
| Derivative Compound | Enzyme | Inhibition Data | Key Findings |
|---|---|---|---|
| N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide | AChE | 86.2% inhibition at 300 µM; 30.2% inhibition at 30 µM | Identified as the most potent among the synthesized derivatives in its series. nih.govturkjps.org |
| Benzyl-substituted tertiary amine propanehydrazide derivatives with p-methoxy substitution | ChE | Disappearance of inhibitor activity | The p-methoxy group at the phenyl ring may cause a loss of activity due to steric hindrance. jrespharm.com |
| 2-Aminothiazole propenamide derivative with 4-methoxyphenyl group | AChE | Less potent than 3,4-dimethoxyphenyl analog | Substitution pattern on the phenyl ring affects inhibitory potency. researchgate.net |
| 2-((2-(Ethylthio)-1H-benzo[d]imidazole-1-yl)methyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | AChE | Kinetic studies performed | Inhibition mechanism was determined using Lineweaver–Burk plots, indicating a specific mode of enzyme interaction. acs.org |
Receptor Binding Mechanisms
The interaction of small molecules with cellular receptors is a fundamental process in pharmacology. Derivatives of this compound have been shown to act as ligands for specific receptors, thereby modulating cellular responses.
Formyl-Peptide Receptor (FPR) Agonism
Formyl peptide receptors (FPRs) are G protein-coupled receptors (GPCRs) that play a significant role in inflammatory reactions. nih.govnih.govnih.gov Agonists of these receptors can potentially help in the resolution of pathological inflammation. nih.govnih.gov
A notable area of investigation has been the development of 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide derivatives as potent and selective agonists for the formyl peptide receptor-2 (FPR2). nih.govnih.gov These compounds were designed based on a lead agonist and have demonstrated the ability to activate FPR2, leading to downstream signaling events such as intracellular calcium (Ca²⁺) mobilization. nih.govnih.gov The chirality of these molecules was found to be important for their recognition by the FPR2 receptor. nih.govnih.gov
Further research on ureidopropanamide derivatives has yielded new FPR2 agonists with anti-inflammatory properties observed in lipopolysaccharide (LPS)-stimulated rat primary microglial cells. nih.gov One such derivative, (S)-3-(4-Cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide, was identified as a promising tool for studying FPR2 activation in the central nervous system. nih.gov
Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition and receptor binding, this compound derivatives can influence the intricate network of cellular signaling pathways.
These compounds are known to interact with various molecular targets, which can lead to the modulation of pathways involved in cell proliferation, inflammation, and survival. evitachem.comontosight.ai For instance, certain derivatives can affect signaling cascades mediated by kinases, which are central to many cellular processes. ontosight.ai
One study reported that a derivative, (S)-3-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)cyclohexyl)methyl)-2-(3-(4-nitrophenyl)ureido)propanamide, which acts as an antagonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), completely blocks the tyrosine phosphorylation of both the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK). smolecule.com This demonstrates a clear interference with growth factor receptor signaling pathways. smolecule.com
In the context of bone metabolism, a 2-(N-Phenylmethylsulfonamido)-N-(2-(phenylthio)phenyl)propanamide derivative was found to inhibit the differentiation of osteoclasts by blocking the nuclear translocation of the transcription factor NFATc1, a key regulator of osteoclastogenesis. mdpi.com
Furthermore, in models of neuroinflammation, FPR2 agonists derived from ureidopropanamide have been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in microglia stimulated with LPS. nih.gov This anti-inflammatory effect is achieved through the modulation of intracellular signaling pathways like those involving mitogen-activated protein kinases (MAPKs) and NF-κB. nih.gov Another compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has been shown to interfere with microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
Antioxidant Action Mechanisms
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals.
Radical Scavenging Activity (e.g., DPPH assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the radical scavenging ability of compounds. nih.govresearchgate.net A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and screened for their antioxidant activity using this method. nih.govresearchgate.netnih.govvu.ltmdpi.com
The results indicated that several of these derivatives possess significant antioxidant properties. nih.govresearchgate.netnih.govvu.lt Notably, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide were found to have antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant, ascorbic acid. nih.govresearchgate.netnih.govvu.lt The probable mechanism for the DPPH radical scavenging activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide has been proposed. mdpi.com
Other derivatives also demonstrated potent radical scavenging capabilities. For example, a hydrazone derivative bearing a thiophene (B33073) moiety was 1.26 times more active than the positive control, and a 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone derivative was 1.13 times more active than ascorbic acid. nih.gov
| Derivative Compound | Antioxidant Activity (DPPH Assay) |
|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4 times higher than ascorbic acid. nih.govresearchgate.netnih.govvu.lt |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide | ~1.4 times higher than ascorbic acid. nih.govresearchgate.netnih.govvu.lt |
| Hydrazone derivative with a thiophene moiety | 1.26 times higher than the positive control. nih.gov |
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | 1.13 times higher than ascorbic acid. nih.gov |
Ferric Ion Reducing Antioxidant Power (FRAP)
The Ferric Ion Reducing Antioxidant Power (FRAP) assay is a widely used method to assess the total antioxidant capacity of a substance by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.net This reduction is a key indicator of a compound's electron-donating capabilities, which is a fundamental aspect of antioxidant activity. researchgate.net Investigations into derivatives of this compound have revealed significant potential in this area.
A notable study focused on the bioactivity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide. mdpi.com When this compound was added to the Murashige and Skoog (MS) medium for Hypericum perforatum L. callus cultures, it demonstrated enhanced antioxidative activity as measured by the FRAP assay. mdpi.com Specifically, callus cultures grown on a medium supplemented with 0.5 mg L⁻¹ of this propanamide derivative and 0.5 mg L⁻¹ of the cytokinin BAP showed high antioxidant activity, registering 56.79 μmol/L in the FRAP bioassay. mdpi.com
Further research into a series of novel hydrazone-isatin derivatives also highlighted compounds with strong ferric reducing power. nih.govmdpi.com Among the synthesized compounds, 3-((4-Methoxyphenyl)(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)amino)-N′-(2-oxoindolin-3-ylidene)propanehydrazide was identified as having one of the highest antioxidant activities in the FRAP assay. nih.govmdpi.com The antioxidant capacity of this derivative was found to be on par with that of the well-known antioxidant, ascorbic acid. mdpi.com This indicates a potent ability to donate electrons and neutralize free radicals.
Table 1: FRAP Activity of this compound Derivatives
| Compound/Derivative | Experimental Context | Observed FRAP Activity | Citations |
|---|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | Supplement in Hypericum perforatum L. callus culture medium | 56.79 μmol/L | mdpi.com |
| 3-((4-Methoxyphenyl)(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)amino)-N′-(2-oxoindolin-3-ylidene)propanehydrazide | FRAP Assay | Activity comparable to ascorbic acid | nih.govmdpi.com |
Enzyme Antioxidant Stimulation (e.g., Catalase, Ascorbate (B8700270) Peroxidase)
Beyond direct radical scavenging, antioxidants can also function by stimulating the activity of endogenous antioxidant enzymes. These enzymes, such as catalase and ascorbate peroxidase, are crucial components of the cellular defense system against oxidative stress.
Antimicrobial Action Mechanisms
Derivatives of this compound have been investigated for their potential as antimicrobial agents, with studies indicating activity against various pathogens. smolecule.comsmolecule.com The mechanisms underlying this activity are believed to involve interactions with specific molecular targets within the microbes, such as enzymes or structural proteins. smolecule.comsmolecule.com
For instance, N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide has shown significant biological activity, and its mechanism of action is thought to involve the inhibition of specific enzymes and pathways crucial for microbial survival. smolecule.com Similarly, research into 3-(4-Methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide has pointed towards potential antimicrobial and antifungal properties, with its unique structure potentially enabling it to effectively target and disrupt pathogenic processes. smolecule.com
The antimicrobial activity of these compounds can be influenced by their structural features. A study of 2-cyanoacrylamide derivatives found that a 3-(3-hydroxy-4-methoxyphenyl)acrylamide derivative exhibited higher antibacterial activity than a 3-(4-methoxyphenyl)acrylamide derivative, suggesting that specific substitutions on the phenyl ring are important for efficacy. mdpi.com While the precise molecular pathways are still under investigation for many derivatives, the general consensus points towards mechanisms that disrupt essential cellular functions in bacteria and fungi. smolecule.comsmolecule.com
Anticancer Action Mechanisms (Cytotoxicity and Proliferation Inhibition)
The anticancer properties of this compound derivatives are a significant area of research, with various compounds demonstrating cytotoxicity and the ability to inhibit the proliferation of cancer cells through diverse mechanisms. nih.govnih.govrsc.orgnih.gov
One key mechanism involves the targeting of signaling pathways that are critical for cancer cell growth and survival. For example, the derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been shown to exert its anticancer effect by dual-regulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov This dual action ultimately leads to the downregulation of AKT activity, a central node in cell survival signaling, which in turn triggers apoptosis and suppresses cancer cell migration and invasion. nih.gov
Similarly, novel quinoxaline-3-propanamide derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor in angiogenesis, the process by which tumors form new blood vessels to sustain their growth. nih.govrsc.org By inhibiting VEGFR-2, these compounds can stifle tumor vascularization. rsc.org
Another investigated mechanism is the disruption of the cellular machinery required for cell division. The sulfonamide derivative 2-(N-(3-chlorophenyl)-4-methoxyphenylsulfonamido)-N-hydroxypropanamide (MPSP-001) was found to inhibit the polymerization of tubulin, a protein essential for the formation of the mitotic spindle during cell division. nih.gov This disruption causes cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. nih.gov
Induction of apoptosis, or programmed cell death, is a common endpoint for the anticancer activity of these derivatives. nih.govrsc.org This is often achieved by modulating the expression of key regulatory proteins. For example, some derivatives activate pro-apoptotic proteins like caspases (caspase-3, -8, -9) and Bax, while simultaneously inhibiting anti-apoptotic proteins such as Bcl-2. nih.govrsc.org
Effects on Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, U-87)
The cytotoxic and anti-proliferative effects of this compound derivatives have been evaluated against a range of human cancer cell lines, revealing varied and specific activities.
Breast Cancer Cell Lines (MCF-7 and MDA-MB-231): The luminal A type breast cancer cell line, MCF-7, and the triple-negative breast cancer (TNBC) line, MDA-MB-231, have been common targets for these derivatives. The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) demonstrated significant dose-dependent cytotoxicity in both cell lines. nih.gov At a concentration of 40 μg/ml, MMPP reduced the viability of MCF-7 and MDA-MB-231 cells by 64.18% and 41.28%, respectively. nih.gov MMPP was also shown to induce apoptosis in both of these cell lines. nih.gov
Another class of compounds, quinoxaline-3-propanamides, also showed potent activity. Specifically, 3-(6-Chloro-1,2-dihydro-2-oxoquinoxalin-3-yl)-N-(4-methoxyphenyl)propanamide exhibited a half-maximal inhibitory concentration (IC₅₀) of 4.61 μM against MCF-7 cells. nih.govrsc.org This compound was found to reduce the production of VEGFR-2 in MCF-7 cells and induce apoptosis by increasing levels of caspase-3, p53, and BAX, while decreasing the anti-apoptotic protein BCL2. rsc.org In contrast, studies on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found they were generally less cytotoxic against the MDA-MB-231 cell line compared to other cancer types. researchgate.netmdpi.comnih.gov
Glioblastoma Cell Line (U-87): The human glioblastoma cell line U-87 has been shown to be particularly sensitive to certain 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. researchgate.netmdpi.comnih.gov In general, these compounds were found to be more cytotoxic against U-87 cells than against MDA-MB-231 cells. researchgate.netmdpi.com One of the most active compounds identified was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone , which reduced U-87 cell viability to just 19.6 ± 1.5%. mdpi.com
Table 2: Cytotoxic Effects of this compound Derivatives on Cancer Cell Lines
| Cell Line | Derivative | Effect | IC₅₀ Value | Citations |
|---|---|---|---|---|
| MCF-7 (Breast) | (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | 64.18% viability reduction at 40 μg/ml | 63.13 μg/ml | nih.gov |
| MCF-7 (Breast) | 3-(6-Chloro-1,2-dihydro-2-oxoquinoxalin-3-yl)-N-(4-methoxyphenyl)propanamide | Cytotoxicity | 4.61 μM | nih.govrsc.org |
| MDA-MB-231 (Breast) | (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | 41.28% viability reduction at 40 μg/ml | 59.43 μg/ml | nih.gov |
| MDA-MB-231 (Breast) | 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | Generally low cytotoxicity | Not specified | researchgate.netmdpi.comnih.gov |
| U-87 (Glioblastoma) | 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | Generally high cytotoxicity | Not specified | researchgate.netmdpi.comnih.gov |
| U-87 (Glioblastoma) | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Reduced cell viability to 19.6 ± 1.5% | Not specified | mdpi.com |
Emerging Applications in Chemical Sciences
Pharmaceutical Research and Lead Compound Development
The 3-(4-methoxyphenyl)propanamide framework is a cornerstone in the design of novel therapeutic agents. Researchers have synthesized and investigated numerous derivatives, revealing a broad spectrum of pharmacological activities. These compounds are often considered lead compounds in drug discovery programs, providing a starting point for the development of new treatments for a variety of diseases.
The biological versatility of this class of compounds is significant, with research indicating potential applications as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. smolecule.comsmolecule.comontosight.aievitachem.comsmolecule.com For instance, derivatives incorporating a thiadiazole ring have been studied for their antimicrobial and anticancer properties. smolecule.com Similarly, quinazoline (B50416) derivatives of the parent compound have shown potential as antitumor and antimicrobial agents. smolecule.com
Detailed research into specific derivatives has yielded promising results. A study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives identified several compounds with significant antioxidant and anticancer activities. mdpi.comnih.gov One derivative, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was identified as the most potent compound against the human glioblastoma U-87 cell line in the study. nih.gov Another derivative from the same study, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, exhibited antioxidant activity approximately 1.4 times higher than ascorbic acid. mdpi.comnih.gov
Furthermore, chiral ureidopropanamide derivatives based on the this compound structure have been developed as potent and selective agonists for the human formyl peptide receptor 2 (FPR2). nih.gov FPRs play a critical role in inflammatory responses, suggesting that these compounds could be used to manage pathological inflammation. nih.gov The ability of these varied structures to interact with specific biological targets, such as enzymes and receptors, underscores their potential in drug development. ontosight.aismolecule.comontosight.ai
| Derivative Class/Compound | Observed Biological Activity | Potential Application | Reference |
|---|---|---|---|
| Thiadiazole Derivatives | Antimicrobial, Anticancer, Anti-inflammatory | Therapeutics for infections and cancer | smolecule.com |
| Quinazoline Derivatives | Antitumor, Antimicrobial, Anti-inflammatory | Anticancer and anti-infective drugs | smolecule.com |
| Ureidopropanamide Derivatives | Selective agonism of Formyl Peptide Receptor 2 (FPR2) | Modulation of inflammatory reactions | nih.gov |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Cytotoxic against human glioblastoma U-87 cell line | Anticancer agent development | nih.gov |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | High antioxidant activity (1.37 times that of ascorbic acid) | Antioxidant therapeutic strategies | mdpi.comnih.gov |
| Thiazole (B1198619) Derivatives | Antimicrobial, Antifungal, Anticancer | Development of anti-infective and anticancer drugs | smolecule.com |
Agrochemical Applications
The propanamide chemical class, to which this compound belongs, includes compounds with known agrochemical utility. For example, Propanil, a 3',4'-dichlorophenyl-substituted propanamide, is a widely used post-emergence herbicide. google.com This precedent suggests that the this compound scaffold could be a fruitful starting point for developing new agrochemicals.
Research into derivatives has indicated potential applications as pesticides or herbicides. ontosight.aismolecule.com The introduction of different functional groups onto the parent structure can modulate its biological activity, potentially disrupting specific biological processes in weeds or pests. smolecule.comontosight.ai Studies on compounds with similar structures have noted their potential for use in agricultural chemistry. smolecule.comontosight.ai For instance, certain chloro-substituted propanamides have demonstrated herbicidal utility, highlighting the importance of this chemical class in agrochemical research.
Materials Science and Specialty Chemical Synthesis
In materials science and synthetic chemistry, this compound and its analogues serve as valuable intermediates and building blocks. evitachem.comsmolecule.com Their structure allows for a variety of chemical reactions, making them useful for constructing more complex molecules and specialty chemicals. smolecule.com
The compound's potential applications extend to the development of new materials, such as polymers and coatings. smolecule.comontosight.ai The unique chemical properties conferred by the combination of the aromatic ring, methoxy (B1213986) group, and amide functionality make these derivatives attractive for creating materials with specific, desirable properties. smolecule.comsmolecule.com The compound is utilized in the production of specialty chemicals and can serve as a foundational molecule for synthesizing more elaborate materials. smolecule.com
Applications as Chemical Probes in Biological Research
Derivatives of this compound are also emerging as useful tools in fundamental biological research. smolecule.comevitachem.com These compounds can be employed as chemical probes to explore and elucidate complex biological pathways and mechanisms. smolecule.com By interacting with specific molecular targets like enzymes or receptors, these probes can help researchers understand cellular functions and disease processes. smolecule.comsmolecule.com
The adaptability of the this compound scaffold allows for modifications, such as the attachment of fluorescent tags, to create specialized probes for use in biochemical assays and imaging studies. This utility as a research tool is crucial for target identification and validation in the early stages of drug discovery. smolecule.comvulcanchem.com The interaction of these compounds with biological targets can be studied to understand the molecular basis of their effects, providing insights that are valuable for both basic science and therapeutic development. smolecule.comsmolecule.com
Conclusion and Future Research Directions
Current Gaps in Knowledge and Unanswered Questions
Despite its presence in chemical databases and some focused studies, significant gaps remain in the comprehensive understanding of 3-(4-Methoxyphenyl)propanamide. A primary unanswered question is the full spectrum of its biological activities. While some derivatives have been investigated for anticancer and antioxidant properties, the intrinsic activity of the parent compound is not well-documented. mdpi.comnih.gov Furthermore, its specific molecular targets remain largely unelucidated. Research is needed to identify the enzymes, receptors, or signaling pathways with which it may interact. ontosight.aismolecule.com
Another significant knowledge gap is its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). ontosight.ai Understanding these parameters is crucial for any potential therapeutic development. The metabolic fate of the methoxy (B1213986) group and the stability of the amide bond in vivo are key questions that need to be addressed.
Potential for Novel Derivative Discovery
The structure of this compound offers several strategic points for modification to generate novel derivatives with potentially enhanced or entirely new biological activities. The aromatic ring, the propanamide linker, and the terminal amide group are all amenable to chemical alteration.
Aromatic Ring Substitution: The methoxyphenyl group is a common motif in bioactive molecules, influencing properties like lipophilicity and hydrogen bonding capacity. ontosight.ai Introducing other substituents (e.g., halogens, nitro groups, or additional alkyl/alkoxy groups) on the phenyl ring could modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity with biological targets. mdpi.comnih.gov
Propanamide Chain Modification: Altering the length of the alkyl chain or introducing branching could impact the molecule's flexibility and orientation when interacting with a target. The amide bond itself is a critical feature, known for its role in forming stable interactions within biological systems. solubilityofthings.comfiveable.me
N-Substitution of the Amide: The primary amide offers a clear handle for creating secondary or tertiary amides. Synthesizing a library of N-substituted derivatives with various alkyl, aryl, or heterocyclic groups could drastically alter the compound's pharmacological profile. masterorganicchemistry.com Studies on similar scaffolds have shown that such modifications can lead to potent and selective inhibitors of various enzymes. nih.gov
The synthesis of such derivatives can be achieved through established organic chemistry reactions, such as amide bond formation using coupling reagents or the conversion of the corresponding carboxylic acid to an acid chloride followed by reaction with an amine. britannica.com This systematic approach to creating a library of analogs is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). nih.gov
Advanced Methodologies for Characterization and Mechanistic Elucidation
To address the existing knowledge gaps and to fully characterize novel derivatives, a suite of advanced analytical and computational techniques should be employed.
Spectroscopic and Crystallographic Techniques: While standard techniques like 1H and 13C NMR and mass spectrometry are essential for structural confirmation, more advanced methods can provide deeper insights. mdpi.commdpi.com X-ray crystallography, for instance, can determine the precise three-dimensional structure of the molecule, revealing bond angles and the planarity of the amide and phenyl groups, which are critical for understanding intermolecular interactions. researchgate.net
Computational Modeling: In silico methods are invaluable for predicting biological activity and elucidating mechanisms of action. Molecular docking studies can predict how this compound and its derivatives might bind to the active sites of specific proteins. nih.govtandfonline.com Molecular dynamics (MD) simulations can then be used to assess the stability of these protein-ligand complexes over time. nih.govfrontiersin.org Furthermore, Density Functional Theory (DFT) calculations can provide detailed information on the electronic structure and reactivity of the molecule. researchgate.nettandfonline.com
Biochemical and Cell-Based Assays: High-throughput screening (HTS) of derivative libraries against panels of biological targets can rapidly identify promising lead compounds. nih.gov Follow-up cell-based assays are crucial to determine the effect of these compounds on cellular processes, such as cell viability, apoptosis, and inflammation. mdpi.comnih.gov
Broader Implications for Organic and Medicinal Chemistry
The study of this compound and its derivatives has implications that extend beyond this single chemical entity.
Scaffold for Drug Discovery: The propanamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. ontosight.aiontosight.ai Research into this specific compound contributes to the broader understanding of how this scaffold can be utilized to develop new therapeutic agents. The combination of the propanamide linker with the methoxyphenyl group provides a template that can be adapted for various therapeutic targets. frontiersin.org
Understanding Functional Group Roles: This molecule serves as a model system for studying the interplay of the amide and methoxy functional groups. The methoxy group is prevalent in many approved drugs, where it can influence everything from target binding to metabolic stability. nih.gov The amide bond is the fundamental linkage in peptides and proteins and is a key feature in many synthetic drugs due to its stability and ability to form hydrogen bonds. fiveable.memasterorganicchemistry.combritannica.com
Advancement of Synthetic Methodologies: The need to synthesize a diverse library of derivatives can drive innovation in synthetic organic chemistry, encouraging the development of more efficient and selective reactions for amide bond formation and aromatic ring functionalization. nih.govpcc.eu
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-(4-Methoxyphenyl)propanamide derivatives, and what are the critical reaction conditions?
- Methodological Answer : A typical approach involves coupling 3-(4-methoxyphenyl)propanoic acid with amines using carbodiimide-based coupling reagents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. For example, derivatives in adenosine receptor studies were synthesized via amidation under nitrogen atmosphere, with yields optimized by controlling reaction temperature (60–80°C) and stoichiometric ratios . Chlorinated analogs (e.g., 3-chloro derivatives) may require halogenation steps using thionyl chloride or phosphorus oxychloride .
Q. What analytical techniques are essential for confirming the structure and purity of this compound derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions. For instance, the methoxy group ( ~3.70–3.85 ppm) and aromatic protons ( 6.80–7.40 ppm) are key diagnostic signals .
- X-ray Crystallography : Used to resolve stereochemistry, as demonstrated for 3-Chloro-N-(4-methoxyphenyl)propanamide, confirming planar amide linkages and dihedral angles .
- Mass Spectrometry (MS) : ESI-MS/MS validates molecular weight and fragmentation patterns (e.g., m/z 523 for a derivative targeting human receptors) .
Q. What safety protocols should be followed when handling this compound derivatives?
- Methodological Answer :
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas during halogenation).
- Dispose of waste via certified chemical disposal services, as recommended for halogenated analogs .
Advanced Research Questions
Q. How do structural modifications of this compound influence selectivity for adenosine A2B receptors?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., bromine at position 3) enhances receptor binding affinity by altering electron density. For example, N-(4-bromophenyl) analogs showed 40% yield and distinct H NMR shifts ( 2.50 ppm for -CH- groups) .
- Steric Hindrance : Bulky substituents (e.g., cyclohexylmethyl groups) reduce off-target interactions, as seen in derivatives with >60% selectivity for A2B over A1/A3 receptors .
- Quantitative SAR (QSAR) : Computational modeling of logP and polar surface area correlates with membrane permeability and IC values .
Q. What in vitro assays are used to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Enzymatic Assays : Measure inhibition of target enzymes (e.g., CYP51 in Trypanosoma cruzi) using spectrophotometric detection of substrate conversion .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-CCPA for adenosine receptors) quantify binding affinity (K) .
- Cell-Based Assays : Puromycin derivatives (e.g., C22H29N7O5·2HCl) are used in eukaryotic translation inhibition assays, with IC determined via fluorescence or luminescence readouts .
Q. How can reaction yields be optimized for this compound derivatives with complex substituents?
- Methodological Answer :
- Catalytic Optimization : Use Pd-catalyzed cross-coupling for aryl substitutions, improving yields from 17% to >70% in trifluoromethylphenyl analogs .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while toluene minimizes side reactions in sterically hindered syntheses .
- Purification Strategies : Gradient elution in flash chromatography (hexane/EtOAc or CHCl/MeOH) resolves diastereomers, as shown for indole-containing derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
